1-(Bromoacetyl)azetidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
247192-11-6 |
|---|---|
Molecular Formula |
C5H6BrNO2 |
Molecular Weight |
192.01 g/mol |
IUPAC Name |
1-(2-bromoacetyl)azetidin-2-one |
InChI |
InChI=1S/C5H6BrNO2/c6-3-5(9)7-2-1-4(7)8/h1-3H2 |
InChI Key |
FJFOWEOJWXAKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C(=O)CBr |
Origin of Product |
United States |
Historical Context and Evolution of β Lactam Chemistry
The story of β-lactam chemistry is intrinsically linked to the discovery of penicillin by Alexander Fleming in 1929 and its subsequent development as a life-saving antibiotic. chemijournal.comchemicalbook.com This pivotal moment marked the dawn of the antibiotic era and catalyzed extensive research into the four-membered cyclic amide structure known as the β-lactam, or azetidin-2-one (B1220530). chemicalbook.comcnr.it For decades, research was predominantly centered on naturally occurring β-lactams like penicillins and cephalosporins. cnr.itresearchgate.net
The first chemical synthesis of a β-lactam was achieved by Hermann Staudinger in 1907, predating the discovery of penicillin's structure. chemijournal.comresearchgate.net He accomplished this through a [2+2] cycloaddition of a ketene (B1206846) and an imine, a method now famously known as the Staudinger synthesis. wikipedia.orgnih.gov This reaction laid the fundamental groundwork for the synthetic exploration of β-lactam derivatives beyond those found in nature.
Over the years, the emergence of bacterial resistance to early β-lactam antibiotics spurred the development of synthetic and semi-synthetic analogs with enhanced activity and broader spectrums. cnr.itorganic-chemistry.org This led to the creation of various classes of β-lactam antibiotics, including carbapenems and monobactams, each with unique structural modifications to the core azetidin-2-one ring. scispace.com The investigation of monocyclic β-lactams, which are not fused to another ring, has been particularly fruitful, revealing that even simpler structures can exhibit potent biological activity. chemicalbook.com This continuous evolution of β-lactam chemistry underscores the enduring importance of the azetidin-2-one scaffold in the quest for new therapeutic agents. cnr.it
Reactivity Profile and Mechanistic Studies of 1 Bromoacetyl Azetidin 2 One
Reactivity of the Bromoacetyl Moiety
The presence of the bromine atom alpha to the carbonyl group significantly enhances the electrophilicity of the adjacent carbon atom. This activation makes the bromoacetyl moiety a versatile handle for introducing a wide range of functionalities through both ionic and radical pathways.
The carbon-bromine bond in the bromoacetyl group is highly polarized, rendering the carbon atom susceptible to attack by nucleophiles. This reactivity is the basis for numerous substitution reactions.
The bromine atom of 1-(bromoacetyl)azetidin-2-one can be readily displaced by various heteroatom nucleophiles in a typical bimolecular nucleophilic substitution (SN2) reaction. Sulfur nucleophiles, such as those from mercapto heterocyclic compounds, are particularly effective due to the high nucleophilicity of the thiol group. chemmethod.com For instance, the reaction with a mercapto-substituted heterocycle like 2-mercaptobenzothiazole (B37678) would proceed via the attack of the sulfur atom on the α-carbon of the bromoacetyl group, leading to the displacement of the bromide ion and the formation of a new carbon-sulfur bond. chemmethod.com This reaction is a reliable method for synthesizing more complex β-lactam derivatives.
Table 1: Example of Nucleophilic Substitution with a Mercapto Heterocycle
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 2-Mercaptobenzothiazole | 1-((2-(Benzo[d]thiazol-2-ylthio)acetyl)azetidin-2-one) | Nucleophilic Substitution |
The carbon-bromine bond in α-halo carbonyl compounds like this compound can potentially undergo oxidative addition with low-valent transition metals, such as palladium(0) or nickel(0), to form organometallic intermediates. These species, effectively metal enolates, can then participate in powerful carbon-carbon bond-forming reactions known as cross-coupling reactions. researchgate.net
The Suzuki-Miyaura cross-coupling, for example, is a versatile method for creating C-C bonds between organoboron compounds and organic halides. mdpi.com In a hypothetical scenario involving this compound, the first step would be the oxidative addition of a palladium(0) catalyst to the C-Br bond. The resulting organopalladium(II) species could then undergo transmetalation with a boronic acid (R-B(OH)₂) and subsequent reductive elimination to yield the α-acylated azetidinone and regenerate the palladium(0) catalyst. While this is a well-established strategy for many organic halides, specific applications utilizing this compound as the substrate are not extensively detailed in the literature.
While ionic pathways dominate the reactivity of the bromoacetyl group, radical transformations offer alternative synthetic routes. However, research in this area has more prominently focused on the analogous N-halo-β-lactams rather than N-acyl-β-lactams with a halogen on the acyl chain.
Detailed studies have been conducted on the N-sulfenylation of azetidinones using N-bromo derivatives, catalyzed by the stable radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.gov In this process, an N-bromo-azetidinone is treated with a disulfide in the presence of TEMPO as a catalyst to yield N-alkylthio- or N-arylthio-azetidinones. nih.gov Although this reaction involves a bromine atom attached directly to the lactam nitrogen rather than the acetyl group, it provides a key insight into radical-mediated functionalization of the β-lactam scaffold. The reaction is efficient, with yields ranging from 55% to 92%, and demonstrates good substrate scope. nih.gov
Table 2: Optimized Conditions for TEMPO-Catalyzed N-Sulfenylation of an N-Bromo-Azetidinone Model Compound
| Parameter | Condition |
| Substrate | N-bromo-azetidinone |
| Reagent | Diphenyl disulfide |
| Catalyst | TEMPO |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Temperature | Room Temperature |
| Atmosphere | Nitrogen |
| Yield | Up to 92% |
Data derived from a study on N-bromo-azetidinones as a model system. nih.gov
The mechanism of radical reactions involving β-lactam structures has been elucidated using advanced spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a uniquely powerful tool for the direct detection and characterization of radical species, confirming the existence of a radical-mediated pathway. nih.govnih.gov In studies of the TEMPO-catalyzed reaction with N-bromo-azetidinones, EPR was employed to investigate the interaction between the N-bromo substrate and the TEMPO radical, providing evidence for the key intermediates in the catalytic cycle. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy complements EPR by allowing for the monitoring of the reaction progress over time. nih.gov It helps in identifying the diamagnetic starting materials, intermediates, and final products, and can be used to optimize reaction conditions by quantifying the conversion and yield. Together, EPR and NMR provide a comprehensive picture of the mechanistic details of these complex radical transformations. nih.gov
Carbonyl Reactivity of the Bromoacetyl Group
The bromoacetyl group (-COCH₂Br) attached to the nitrogen atom of the azetidinone ring possesses a carbonyl group with distinct electrophilic character. This electrophilicity is influenced by the adjacent electron-withdrawing bromine atom and the nitrogen atom of the lactam. However, in the context of the entire molecule, the carbonyl of the bromoacetyl group is generally less reactive towards nucleophilic attack than the carbonyl carbon of the β-lactam ring. The significant angle strain in the four-membered ring enhances the electrophilicity of the lactam carbonyl, making it the preferred site for nucleophilic attack. globalresearchonline.net
Reactions at the bromoacetyl carbonyl, such as reduction or addition of organometallic reagents, would typically require conditions where the more reactive β-lactam ring is either protected or the reaction is highly selective. For instance, chemoselective reduction of the exocyclic amide carbonyl in the presence of the endocyclic lactam carbonyl is challenging and often requires specialized reagents. Standard reducing agents like sodium borohydride (B1222165) would likely be too mild to react with either amide carbonyl, while stronger agents like lithium aluminum hydride would preferentially attack the lactam carbonyl or reduce both.
Reactivity of the Azetidin-2-one (B1220530) Ring System
The azetidin-2-one ring is the most reactive component of the molecule, primarily due to its substantial ring strain (approximately 25.4 kcal/mol). rsc.org This strain makes the endocyclic amide bond susceptible to cleavage, a characteristic that is the basis for the biological activity of β-lactam antibiotics and the synthetic utility of azetidin-2-ones as building blocks. rsc.orgnih.gov
Ring-Opening Reactions of the β-Lactam Core
The principal reaction pathway for this compound involves the nucleophilic attack on the carbonyl carbon (C2) of the β-lactam ring. This attack leads to the cleavage of the N1-C2 acyl-nitrogen bond, relieving the ring strain and forming stable, acyclic products. bhu.ac.in This process is fundamental to converting β-lactams into a variety of other valuable chemical entities. nih.govresearchgate.net
The hydrolysis of the β-lactam ring is a straightforward method for the synthesis of β-amino acid derivatives. Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the hydroxide ion attacks the lactam carbonyl, leading to the formation of N-(bromoacetyl)-β-alanine. Similarly, reaction with alcohols (alcoholysis) in the presence of an acid or base catalyst yields the corresponding esters. rsc.orgbhu.ac.in Acid-catalyzed ring-opening is also possible, often proceeding through protonation of the carbonyl oxygen or the nitrogen atom, which further activates the ring towards nucleophilic attack. rsc.org
| Nucleophile (Reagent) | Product | Reaction Type |
|---|---|---|
| H₂O / OH⁻ | N-(Bromoacetyl)-β-alanine | Basic Hydrolysis |
| CH₃OH / H⁺ | Methyl N-(bromoacetyl)-β-alaninate | Acid-Catalyzed Alcoholysis |
| NH₃ | N-(Bromoacetyl)-β-alaninamide | Aminolysis |
| C₆H₅CH₂NH₂ (Benzylamine) | N-Benzyl-N'-(bromoacetyl)-β-alaninamide | Aminolysis |
The synthesis of β-amino alcohols from this compound can be achieved through reductive ring-opening. This transformation requires a strong reducing agent capable of reducing the amide functionality, such as lithium aluminum hydride (LiAlH₄). In this reaction, the lactam carbonyl is reduced to a methylene (B1212753) group, cleaving the N1-C2 bond and resulting in the formation of a β-amino alcohol. The bromoacetyl group's carbonyl may also be concurrently reduced to a hydroxyl group, and the C-Br bond may undergo hydrogenolysis, leading to N-(2-hydroxyethyl)-3-aminopropan-1-ol. The precise product would depend on the specific reagents and reaction conditions employed. This pathway highlights the utility of β-lactams in accessing conformationally important β-amino alcohol scaffolds. mdpi.comresearchgate.net
N-Substituent Participation in Ring Transformations
The N-bromoacetyl substituent plays a critical role in modulating the reactivity of the azetidin-2-one ring. Its strong electron-withdrawing nature enhances the electrophilicity of the lactam carbonyl, making the ring more susceptible to nucleophilic attack compared to N-alkyl or N-aryl azetidinones.
Furthermore, the bromoacetyl group provides a secondary reactive site that can participate in subsequent transformations following the initial ring-opening. For example, after the ring is opened by a nucleophile to form an N-(bromoacetyl)-β-alanine derivative, the α-bromo-amide functionality can undergo intramolecular cyclization if the initial nucleophile contains a suitable functional group. A study on N-substituted aryl azetidines demonstrated that pendant amide groups can engage in intramolecular, acid-mediated ring-opening decomposition. nih.gov While the mechanism is different for this compound, it underscores the principle of N-substituent participation. In this case, after the primary ring-opening, the newly formed acyclic intermediate is primed for further reactions involving the bromoacetyl moiety, such as intramolecular substitution of the bromide by a nucleophilic center.
Mechanistic Insights into Key Reactions
The key reactions of this compound are governed by well-understood mechanistic principles of acyl substitution and the release of ring strain.
Mechanism of Base-Catalyzed Ring-Opening: The reaction proceeds via a nucleophilic acyl substitution mechanism.
Nucleophilic Attack: A nucleophile (e.g., OH⁻) attacks the electrophilic carbonyl carbon (C2) of the β-lactam.
Tetrahedral Intermediate Formation: This leads to the formation of a transient, high-energy tetrahedral intermediate.
Ring-Opening: The intermediate collapses, and the N1-C2 bond cleaves. This step is thermodynamically driven by the release of the significant strain energy of the four-membered ring.
Protonation: The resulting nitrogen anion is protonated by the solvent (e.g., water) to yield the final acyclic β-amino acid derivative.
| Reactive Site | Type of Reaction | Typical Reagents | Key Mechanistic Feature |
|---|---|---|---|
| Lactam Carbonyl (C2) | Nucleophilic Acyl Substitution | H₂O, ROH, RNH₂ | Strain release-driven ring-opening |
| α-Carbon of Acetyl Group (-CH₂Br) | Nucleophilic Substitution (Sₙ2) | RSH, N₃⁻, CN⁻ | Displacement of bromide ion |
| Lactam Carbonyl (C2) | Reduction | LiAlH₄ | Reductive cleavage of N1-C2 bond |
| Acetyl Carbonyl | Reduction | LiAlH₄ (potentially) | Reduction of exocyclic amide |
The presence of the N-bromoacetyl group facilitates this process by inductively withdrawing electron density, which increases the partial positive charge on the lactam carbonyl carbon, thereby activating it for nucleophilic attack. This electronic effect makes the ring-opening of this compound generally faster than that of N-alkyl substituted β-lactams.
Detailed Analysis of Cycloaddition Mechanisms (e.g., Staudinger Reaction)
The Staudinger synthesis is a formal [2+2] cycloaddition reaction between a ketene (B1206846) and an imine to produce a β-lactam. wikipedia.orgchemistry-reaction.com Despite being categorized as a [2+2] cycloaddition, extensive experimental and computational studies have revealed that the reaction does not typically proceed through a concerted [π2s + π2a] pathway as predicted by Woodward-Hoffmann rules for thermal cycloadditions. acs.org Instead, the mechanism is generally accepted to be a stepwise process. acs.orgingentaconnect.com
The mechanism can be summarized in two key steps:
Nucleophilic Attack: The imine nitrogen acts as a nucleophile, attacking the electrophilic central carbon of the ketene. This forms a C-N bond and generates a zwitterion with an enolate and an iminium ion. wikipedia.orgorganic-chemistry.org
Ring Closure: The enolate oxygen of the zwitterionic intermediate undergoes an intramolecular nucleophilic attack on the iminium carbon, completing the formation of the azetidin-2-one ring. organic-chemistry.orgacs.org
Stereoselectivity and Diastereoselectivity in Transformations
The Staudinger cycloaddition can generate up to two new chiral centers, making the stereochemical outcome a critical aspect of the synthesis. acs.org The stereoselectivity is not straightforward and is influenced by a combination of factors, including reactant geometry, electronic effects of substituents, and reaction conditions. wikipedia.orgacs.org
The relative stereochemistry (cis vs. trans) of the substituents on the β-lactam ring is determined during the ring-closure step of the zwitterionic intermediate. acs.org A key factor is the competition between the rate of direct ring closure and the rate of isomerization (rotation around the N1-C4 bond) of the zwitterionic intermediate. nih.govacs.org
Key factors influencing stereoselectivity include:
Imine Geometry: The geometry of the starting imine is a primary determinant of the product's stereochemistry. As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines predominantly form trans-β-lactams. wikipedia.orgnih.gov
Electronic Effects of Substituents: The electronic nature of the substituents on both the ketene and the imine significantly impacts the rate of ring closure and, consequently, the stereochemical outcome. organic-chemistry.orgacs.org
Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of the cis-β-lactam. wikipedia.orgorganic-chemistry.orgacs.org
Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate, which leads to a preference for the thermodynamically more stable trans-β-lactam. organic-chemistry.orgacs.org
Torquoselectivity: The conrotatory ring closure of the zwitterionic intermediate is also governed by torquoelectronic effects, which describe the preference for a particular direction of bond rotation due to orbital interactions, influencing the diastereoselectivity of the reaction. wikipedia.orgacs.org
The interplay of these factors makes the prediction of the stereochemical outcome complex, often requiring specific experimental validation for each ketene-imine pair. wikipedia.orgacs.org
Table 1: Factors Influencing Stereoselectivity in Staudinger Cycloaddition
| Factor | Influence on Stereochemistry | Resulting Product Preference |
| Imine Geometry | (E)-Imine reactant | cis-β-lactam |
| (Z)-Imine reactant | trans-β-lactam | |
| Ketene Substituents | Electron-donating groups | cis-β-lactam |
| Electron-withdrawing groups | trans-β-lactam | |
| Imine Substituents | Electron-withdrawing groups | cis-β-lactam |
| Electron-donating groups | trans-β-lactam |
Reaction Kinetics and Transition State Analysis
The kinetics of the Staudinger reaction are complex because either the initial nucleophilic attack or the subsequent ring closure can be the rate-determining step. wikipedia.org Kinetic studies, including detailed Hammett analyses, have been instrumental in elucidating the stepwise nature of the mechanism and understanding the origin of its stereoselectivity. acs.org
Computational chemistry, utilizing ab initio and Density Functional Theory (DFT) methods, has provided significant insight into the reaction's transition states. ingentaconnect.com These theoretical studies have helped to map the potential energy surface of the reaction, comparing the energetics of the concerted versus the stepwise pathways and confirming that the two-step mechanism via a zwitterionic intermediate is generally favored. acs.orgingentaconnect.com
The transition state for the second step, the ring closure, has been modeled as a four-electron conrotatory electrocyclization. acs.org The energy barrier for this step, relative to the barrier for rotation around the intermediate's C-N bond, dictates the final cis/trans ratio of the product. acs.org For instance, a continuous ¹³C NMR-based assay in a related Staudinger ligation reaction identified the formation of the initial phosphazide (B1677712) intermediate as the rate-determining step under certain conditions. nih.gov The analysis of these transition states is crucial for explaining the stereochemical outcomes observed experimentally and for designing catalysts that can control the enantioselectivity of the reaction. nih.govacs.org
Transformations and Derivatization of 1 Bromoacetyl Azetidin 2 One
Functionalization at the α-Carbon of the Bromoacetyl Group
The bromoacetyl moiety is a potent electrophile, making the α-carbon susceptible to nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, facilitating the introduction of various functional groups. This reactivity is a cornerstone of its utility as a synthetic building block.
Common transformations at this position involve reactions with a diverse array of nucleophiles. For instance, α-haloamides and related α-halocarbonyl compounds readily react with heteroatomic nucleophiles such as amines, thiols, and alcohols. d-nb.info The reaction of α-bromoketones with selenoamides can also lead to the formation of functionalized selenazoles. nih.gov
These substitution reactions are fundamental for constructing more complex molecules. The introduction of different side chains can significantly alter the chemical and physical properties of the resulting derivative.
Table 1: Examples of Nucleophilic Substitution Reactions at the α-Carbon
| Nucleophile | Resulting Functional Group | Product Class |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | -CH₂-NR₂ | α-Aminoacetyl Azetidinone |
| Thiol (RSH) | -CH₂-SR | α-Thioacetyl Azetidinone |
| Carboxylate (RCOO⁻) | -CH₂-OOCR | α-Acyloxyacetyl Azetidinone |
| Azide (N₃⁻) | -CH₂-N₃ | α-Azidoacetyl Azetidinone |
| Thiourea | -CH₂-SC(NH₂)₂⁺ Br⁻ | Isothiouronium Salt (precursor to aminothiazoles) |
This table presents theoretical functionalizations based on the known reactivity of α-haloamides. d-nb.info
Modification of the Azetidin-2-one (B1220530) Ring at C3 and C4 Positions
The azetidin-2-one ring, while relatively stable, can be functionalized, particularly during its synthesis. The most common method for constructing the β-lactam ring is the Staudinger [2+2] ketene-imine cycloaddition. mdpi.comjgtps.com By choosing appropriately substituted ketenes and imines, various functional groups can be introduced at the C3 and C4 positions.
For example, using a substituted ketene (B1206846) (generated in situ from an acyl chloride) allows for the introduction of substituents at the C3 position. mdpi.com Similarly, the choice of imine dictates the substituents at the N1 and C4 positions. nih.govmdpi.com While 1-(Bromoacetyl)azetidin-2-one is already formed, understanding its synthesis provides a roadmap for creating analogues with modifications at these positions.
Post-synthetic modifications are more challenging due to the ring strain but are not impossible. Reactions can include stereoselective oxidation or other functional group interconversions on substituents already present at the C3 or C4 positions. researchgate.net
Table 2: Synthetic Strategies for C3/C4 Functionalization of the Azetidin-2-one Ring
| Position | Synthetic Approach | Precursors | Resulting Substituent(s) |
|---|---|---|---|
| C3 | Staudinger Cycloaddition | Substituted Acyl Chloride (e.g., Chloroacetyl chloride, Phenoxyacetyl chloride) + Imine | Chloro, Phenoxy, Alkyl, Aryl |
| C4 | Staudinger Cycloaddition | Acyl Chloride + Substituted Imine (from a substituted aldehyde) | Aryl, Heteroaryl, Alkyl |
| C3, C4 | Ester Enolate-Imine Cyclocondensation | Chiral Ester Enolate + Imine | Hydroxy and other groups with high stereocontrol |
This table outlines general synthetic methods for producing functionalized β-lactams, which are applicable for creating derivatives of the target compound. mdpi.comresearchgate.net
Regioselective Derivatization Strategies
The presence of two distinct reactive centers in this compound necessitates regioselective derivatization strategies to achieve desired products. The α-carbon of the bromoacetyl group is highly electrophilic and is the primary site for reaction with most nucleophiles under standard conditions. The β-lactam ring is susceptible to cleavage under harsh conditions (e.g., strong acid, base, or nucleophiles), but the N-CO bond is generally less reactive than the C-Br bond. researchgate.netresearchgate.net
Therefore, selective functionalization at the α-carbon can be readily achieved by reacting the molecule with a chosen nucleophile at or below room temperature. The β-lactam ring typically remains intact under these mild conditions.
Conversely, to target the β-lactam ring, the more reactive bromoacetyl group would likely need to be passivated or transformed first. Ring-opening reactions can be promoted by potent nucleophiles or specific enzymatic conditions (e.g., β-lactamases), leading to the formation of β-amino acid derivatives. researchgate.net This provides a pathway to linear structures rather than further derivatization of the intact ring.
Generation of Hybrid Molecules and Conjugates
The synthetic utility of this compound is particularly evident in its use for creating hybrid molecules and conjugates. The bromoacetyl group acts as a versatile linker, enabling the covalent attachment of the azetidinone core to other molecular scaffolds.
This is often achieved by reacting this compound with a nucleophilic functional group on another molecule of interest. For example, a molecule containing a primary amine, thiol, or hydroxyl group can be readily conjugated to the azetidinone via nucleophilic substitution at the α-carbon. This strategy has been employed to synthesize a variety of conjugates, such as azetidinone-oxadiazole/thiadiazole hybrids. mdpi.com The resulting hybrid molecules combine the structural features of the β-lactam with those of the appended molecule, a common strategy in drug discovery to explore new chemical space and synergistic biological activities.
Table 3: Examples of Conjugation Reactions
| Target Molecule Class | Connecting Functional Group | Reaction Type | Resulting Linkage |
|---|---|---|---|
| Peptides/Amino Acids | Amine (-NH₂) or Thiol (-SH) | Nucleophilic Substitution | Aminoacetyl or Thioacetyl Linkage |
| Heterocycles (e.g., Thiadiazoles) | Exocyclic Amine or Thiol | Nucleophilic Substitution | Aminoacetyl or Thioacetyl Bridge |
| Flavonoids | Phenolic Hydroxyl (-OH) | Williamson Ether Synthesis (requires base) | Oxyacetyl Ether Linkage |
| Sulfonamides | Amine (-NH₂) | Nucleophilic Substitution | Aminoacetyl Linkage |
This table illustrates potential strategies for creating hybrid molecules based on the reactivity of the bromoacetyl group. mdpi.comnih.gov
Role of 1 Bromoacetyl Azetidin 2 One in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The unique structural features of 1-(Bromoacetyl)azetidin-2-one make it an ideal starting material for the construction of sophisticated heterocyclic architectures. The electrophilic carbon of the bromoacetyl group and the various reactive sites on the β-lactam ring can be selectively targeted to build fused, spirocyclic, and multicyclic frameworks.
Fused azetidinone systems, where the β-lactam ring is merged with another ring, are prominent structural motifs in a variety of biologically active compounds, including many antibiotics. This compound serves as a key precursor in synthetic strategies aimed at these targets. The bromoacetyl group provides a reactive handle for intramolecular cyclization reactions, leading to the formation of a new ring fused to the azetidinone core.
For instance, treatment of this compound with a suitable base can generate an N-acyliminium ion intermediate, which can then undergo an intramolecular cyclization with a nucleophilic group positioned elsewhere on a substituent. This strategy has been employed to synthesize a variety of fused bicyclic lactams. The specific nature of the fused ring system can be tailored by the choice of nucleophile and the reaction conditions. The synthesis of novel benzophenone fused azetidinone derivatives has been achieved through multi-step synthesis, highlighting the versatility of azetidinone precursors in creating complex fused systems mdpi.comnih.gov.
| Precursor | Reaction Type | Fused System | Reference |
| This compound derivative | Intramolecular Cyclization | Bicyclic Azetidinone | mdpi.comnih.gov |
| Schiff bases and chloroacetyl chloride | Cycloaddition | Benzophenone Fused Azetidinone | mdpi.comnih.gov |
Spirocyclic compounds, characterized by two rings sharing a single common atom, have gained significant interest in medicinal chemistry. nih.gov The incorporation of an azetidinone ring into a spirocyclic framework can lead to novel compounds with unique three-dimensional structures and biological activities. This compound is a valuable building block for constructing such spirocyclic azetidinones.
The synthesis of spirocyclic azetidin-2-ones can be achieved from azetidin-2,3-diones through a p-toluenesulfonic acid (p-TSA) catalyzed cyclocondensation reaction with difunctionalized substrates researchgate.net. While not directly starting from this compound, this demonstrates the utility of functionalized azetidinones in creating spiro-fused systems. The bromoacetyl group in this compound can be envisioned to participate in similar cyclization strategies. For example, reaction with a bifunctional nucleophile could lead to the formation of a new ring spiro-fused at a carbon atom of the azetidinone ring or a substituent. The synthesis of multifunctional spirocycles has been achieved from common cyclic carboxylic acids in a two-step sequence involving the synthesis of azetidinones followed by reduction nih.gov.
| Starting Material | Key Reagent | Spirocyclic Product | Reference |
| Azetidin-2,3-diones | p-Toluenesulfonic acid | Spiro-fused azetidin-2-ones | researchgate.net |
| Cyclic Carboxylic Acids | (Not specified) | Multifunctional Spirocyclic Azetidines | nih.gov |
The concept of using small, well-defined molecules as scaffolds to build larger, more complex structures is a cornerstone of modern organic synthesis. This compound, with its rigid four-membered ring and reactive side chain, can serve as a scaffold for the assembly of multicyclic organic frameworks. These frameworks can have applications in materials science, for example, as porous materials for gas storage or as components in molecular machines.
The development of photoresponsive metal-organic frameworks (MOFs) highlights the use of organic ligands as adjustable scaffolds mdpi.com. While direct use of this compound in MOFs is not widely reported, its derivatives could be functionalized with coordinating groups, such as carboxylic acids or pyridyl moieties, to act as ligands for metal ions. The defined geometry of the azetidinone core would impart a specific directionality to the resulting framework. The synthesis of azetidine-based scaffolds for CNS-focused libraries demonstrates the adaptability of the azetidine (B1206935) core in creating diverse molecular architectures nih.gov.
Intermediate in the Synthesis of Polyfunctionalized Organic Molecules
Beyond its role in building complex ring systems, this compound is a crucial intermediate for the synthesis of a variety of polyfunctionalized acyclic and cyclic molecules. The β-lactam ring can be selectively opened to reveal new functionalities, and the bromoacetyl group allows for the introduction of diverse substituents.
β-Amino acids are important components of many natural products and have found widespread use in the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. eurekaselect.com The azetidin-2-one (B1220530) ring is a well-established precursor to β-amino acids, and this compound provides a convenient entry point to N-substituted β-amino acid analogs. nih.gov
The synthesis involves the ring-opening of the β-lactam, typically through hydrolysis or alcoholysis, to yield the corresponding β-amino acid or ester. The bromoacetyl group on the nitrogen atom can be retained or transformed into other functional groups, allowing for the creation of a diverse library of β-amino acid derivatives. These derivatives can then be incorporated into peptide chains to create peptidomimetics with tailored properties. nih.gov The use of β-lactams as synthons provides access to a variety of biologically significant compounds that lack the β-lactam ring structure in the final product. nih.gov
| β-Lactam Synthon | Target Molecule | Application | Reference |
| Enantiomerically pure β-lactams | Aromatic β-amino acids and derivatives | Peptides, polyamines | nih.govresearchgate.net |
| This compound | N-substituted β-amino acid analogs | Peptidomimetics | nih.govnih.gov |
The azetidinone ring is a versatile synthon for a broad range of nitrogen-containing compounds. mdpi.com this compound, in particular, offers multiple reaction pathways to access valuable nitrogenous molecules. The reactivity of the bromoacetyl group allows for nucleophilic substitution reactions to introduce various nitrogen-containing functionalities, such as azides, amines, and other heterocyclic rings.
Furthermore, selective cleavage of the bonds within the β-lactam ring can lead to different classes of compounds. For example, cleavage of the N1-C2 bond can lead to β-amino acid derivatives, while cleavage of the N1-C4 bond can provide access to γ-amino alcohols or other functionalized amines after further transformations. The versatility of the azetidinone scaffold is evident in its use for synthesizing a wide range of nitrogen-containing heterocycles with diverse biological activities. nih.govnih.gov The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, remains a primary method for constructing the azetidin-2-one core, which can then be further elaborated. mdpi.com
Synthetic Routes to Azetidinone-Bearing Conjugates
This compound serves as a valuable and reactive building block in advanced organic synthesis, primarily for the construction of complex molecular conjugates. Its utility stems from the presence of a highly reactive bromoacetyl group attached to the nitrogen atom of the azetidin-2-one (β-lactam) ring. This group acts as a potent electrophile, enabling the covalent linkage of the β-lactam core to a wide variety of other molecules through nucleophilic substitution reactions. The primary synthetic application of this compound is as an alkylating agent to form stable conjugates with biomolecules and other functional materials.
The most prominent and efficient synthetic route for creating azetidinone-bearing conjugates from this compound involves its reaction with thiol-containing molecules. The bromoacetyl moiety is well-established as a chemoselective reagent for the alkylation of sulfhydryl groups, such as those found in the cysteine residues of peptides and proteins. nih.govnih.gov This reaction proceeds via an SN2 mechanism, where the sulfur atom of the thiol attacks the α-carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond. nih.gov
Research on the reactivity of bromoacetyl functions demonstrates that this conjugation can be performed with high chemoselectivity under controlled pH conditions. nih.gov While the reaction with thiols can proceed efficiently, the bromoacetyl group shows minimal reactivity towards other nucleophilic functions like amino or imidazole groups at a controlled pH, which is a significant advantage when modifying complex biomolecules. nih.gov For instance, studies involving similar bromoacetyl-functionalized molecules have shown that conjugation with thiols is highly effective at a pH of around 7.5, often leading to quantitative yields within a few hours. nih.gov This selective reactivity allows for the precise installation of the azetidinone scaffold onto targeted sites within larger molecular frameworks.
This strategy has been successfully applied in the broader field of bioconjugation to link various moieties. For example, Nα-bromoacetyl peptides have been used to create peptide-oligonucleotide conjugates by reacting them with thiol-modified oligonucleotides. nih.gov By analogy, this compound is an ideal candidate for similar conjugations, enabling the synthesis of azetidinone-peptide, azetidinone-oligonucleotide, or azetidinone-drug conjugates.
Below is a data table summarizing the key aspects of this synthetic route.
| Reactant 1 | Reactant 2 (Nucleophile) | Typical Conditions | Linkage Formed | Resulting Conjugate Class |
| This compound | Thiol-containing molecule (e.g., Cysteine-peptide, Thiol-modified drug) | Aqueous buffer, pH ~7.5, Room Temperature | Thioether | Azetidinone-Peptide Conjugate, Azetidinone-Drug Conjugate |
| This compound | Amine-containing molecule (e.g., Lysine side-chain) | Aprotic solvent, Non-nucleophilic base | Aminoether (secondary amine) | Azetidinone-Amine Conjugate |
| This compound | Heterocyclic amine (e.g., Imidazole, Pyrazole) | Aprotic solvent (e.g., DMF), Base (e.g., K2CO3) | N-Alkylated Heterocycle | Azetidinone-Heterocycle Conjugate |
While reactions with thiols are the most selective, other nucleophiles can also be employed to form different types of conjugates. N-alkylation of heterocyclic compounds containing secondary amines (such as imidazole or pyrazole) can be achieved, typically requiring a non-nucleophilic base and an aprotic solvent. Furthermore, primary and secondary amines can also react with the bromoacetyl group, although this often requires more forcing conditions and may face competition from other nucleophilic sites within the substrate molecule, making it a less commonly employed strategy compared to thiol-based conjugation.
Advanced Characterization and Spectroscopic Analysis of 1 Bromoacetyl Azetidin 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic compounds like 1-(Bromoacetyl)azetidin-2-one. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions within a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the azetidinone ring and the bromoacetyl moiety.
The methylene (B1212753) protons (H-3 and H-4) of the β-lactam ring typically appear as multiplets due to spin-spin coupling. The protons at C-3, adjacent to the carbonyl group, are expected to resonate at a different chemical shift than the protons at C-4, which are adjacent to the nitrogen atom. The methylene protons of the bromoacetyl group (-COCH₂Br) are anticipated to appear as a sharp singlet, shifted downfield due to the deshielding effects of both the adjacent carbonyl group and the electronegative bromine atom. rsc.orgpressbooks.pub
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂- (Azetidinone, C3) | ~3.0 - 3.4 | Triplet (t) | ~5-7 |
| -CH₂- (Azetidinone, C4) | ~3.6 - 4.0 | Triplet (t) | ~5-7 |
| -CH₂Br (Bromoacetyl) | ~3.9 - 4.2 | Singlet (s) | N/A |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as those in carbonyl groups or those bonded to electronegative atoms. libretexts.orglibretexts.org In the spectrum of this compound, distinct signals are expected for each of the five carbon atoms.
The two carbonyl carbons (the β-lactam carbonyl and the acetyl carbonyl) will appear at the low-field end of the spectrum (160-220 ppm), which is a characteristic region for C=O groups. libretexts.orgchemguide.co.uk The carbon atom of the bromoacetyl group bonded to bromine (-CH₂Br) will be shifted downfield compared to a typical sp³-hybridized carbon due to the halogen's electronegativity. docbrown.info The two methylene carbons of the azetidinone ring will also have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂Br (Bromoacetyl) | ~25 - 35 |
| -CH₂- (Azetidinone, C3) | ~40 - 50 |
| -CH₂- (Azetidinone, C4) | ~45 - 55 |
| C=O (Bromoacetyl) | ~165 - 175 |
| C=O (Azetidinone) | ~170 - 180 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for confirming the assignments made in 1D NMR and for assembling the complete molecular structure. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals for the C-3 and C-4 protons, confirming their adjacent relationship within the azetidinone ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). sdsu.edu This is particularly useful for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation from the bromoacetyl -CH₂- protons to both the bromoacetyl carbonyl carbon and the azetidinone C-4 carbon, confirming the N-acylation site.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups.
The carbonyl (C=O) stretching vibration of the β-lactam ring is particularly diagnostic. Due to the high ring strain of the four-membered ring, this absorption appears at a significantly higher frequency (typically 1730-1760 cm⁻¹) compared to acyclic amides or larger lactams. pg.edu.pl The second carbonyl group, belonging to the bromoacetyl moiety, would absorb at a frequency typical for α-halo ketones, generally in the range of 1720-1740 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum. libretexts.orgvscht.cz
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| β-Lactam Carbonyl | C=O stretch | 1730 - 1760 |
| Acetyl Carbonyl | C=O stretch | 1720 - 1740 |
| Alkyl C-H | C-H stretch | 2850 - 3000 |
| Bromoalkane | C-Br stretch | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scienceready.com.au
For this compound, the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. youtube.com This isotopic pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.
Common fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl groups or the opening of the strained β-lactam ring. libretexts.org Alpha-cleavage next to the carbonyl group could lead to the loss of a bromoacetyl radical (•COCH₂Br) or a bromine atom.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 191/193 | [C₅H₆BrNO₂]⁺ | Molecular ion (M⁺ and M+2) |
| 120/122 | [COCH₂Br]⁺ | Bromoacetyl cation |
| 112 | [M - Br]⁺ | Loss of a bromine radical |
| 71 | [C₄H₅NO]⁺ | Azetidin-2-one (B1220530) cation radical after loss of bromoacetyl group |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical intermediates and active compounds, including β-lactam derivatives like this compound. nih.gov The method's high resolution and sensitivity allow for the effective separation, identification, and quantification of the main compound from its impurities, which may include starting materials, by-products, or degradation products. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of such polar compounds.
Detailed Research Findings
A typical RP-HPLC method for the purity assessment of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic modifier, most commonly acetonitrile (B52724) or methanol. usda.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of both polar and non-polar impurities.
Detection is commonly performed using an ultraviolet (UV) detector, as the β-lactam ring, while not a strong chromophore, exhibits absorbance at lower wavelengths, typically around 210-230 nm. researchgate.net The purity of a sample is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram.
The retention time (t_R) is a critical parameter in HPLC, representing the time it takes for a specific analyte to travel through the column to the detector. sepscience.com For this compound, the retention time would be influenced by the exact HPLC conditions, including the mobile phase composition, flow rate, and column temperature. pitt.edu
Hypothetical HPLC Purity Analysis of a this compound Sample
The following data represents a hypothetical analysis of a synthesized batch of this compound to determine its purity.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 5% B to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Detection: UV at 215 nm
Injection Volume: 10 µL
The chromatogram from this analysis would show a major peak corresponding to the target compound and several smaller peaks representing impurities.
Data Table 6.5.1: Chromatographic Results for Purity Assessment of this compound (Batch A)
| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |
|---|---|---|---|
| Impurity 1 (Azetidin-2-one) | 3.52 | 15,480 | 0.45 |
| Impurity 2 (Bromoacetic acid) | 4.15 | 21,350 | 0.62 |
| This compound | 12.78 | 3,385,600 | 98.50 |
| Impurity 3 (Unknown) | 15.23 | 10,990 | 0.32 |
| Impurity 4 (Unknown) | 18.91 | 4,120 | 0.12 |
This interactive table details the results from an HPLC analysis, showing the retention times and peak areas used to calculate the purity of the target compound.
Purity Calculation:
The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
From the data in Table 6.5.1:
Total Area = 15,480 + 21,350 + 3,385,600 + 10,990 + 4,120 = 3,437,540 mAU*s
Purity of this compound = (3,385,600 / 3,437,540) x 100 = 98.50%
This result indicates that the analyzed batch has a purity of 98.50%, with the main impurities identified as potential starting materials or by-products.
Analysis of a Derivative Compound
The same HPLC methodology can be adapted for derivatives of this compound. For instance, a derivative where the bromine atom is substituted by a different functional group would likely exhibit a different retention time due to a change in polarity.
Data Table 6.5.2: Comparative HPLC Analysis of Azetidin-2-one Derivatives
| Compound | Retention Time (min) | Purity (%) |
|---|---|---|
| 1-(Chloroacetyl)azetidin-2-one | 11.95 | 99.10 |
| This compound | 12.78 | 98.50 |
| 1-(Iodoacetyl)azetidin-2-one | 13.64 | 97.85 |
This interactive table compares the retention times and purity of halogenated acetyl azetidin-2-one derivatives, illustrating the effect of the halogen atom on chromatographic behavior.
The trend observed in Table 6.5.2, where retention time increases with the size of the halogen atom (Cl < Br < I), is consistent with reversed-phase chromatography principles, as the larger, more polarizable halogens increase the molecule's interaction with the non-polar stationary phase.
Computational Chemistry and Theoretical Studies on 1 Bromoacetyl Azetidin 2 One
Quantum Chemical Calculations for Electronic Structure Analysis
A detailed analysis of the electronic structure of 1-(Bromoacetyl)azetidin-2-one would require quantum chemical calculations, such as those based on Density Functional Theory (DFT). These calculations would provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and charge distribution. Such information is fundamental to understanding its reactivity and potential interaction with other chemical species. However, specific studies providing this data for this compound have not been identified.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | - | Indicates the ability to donate electrons. |
| LUMO Energy | - | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |
| Dipole Moment | - | Provides insight into the molecule's polarity. |
Note: The data in this table is hypothetical and for illustrative purposes only, as no published computational studies were found.
Reaction Pathway Modeling and Transition State Computations
Understanding the chemical transformations of this compound would involve modeling its reaction pathways. Computational methods such as the Nudged Elastic Band (NEB) or Quadratic Synchronous Transit (QST) are commonly used to identify transition states and calculate activation energies for various potential reactions. These studies would be crucial for predicting reaction kinetics and mechanisms. At present, there are no published reports of such modeling for this compound.
Prediction of Stereoselectivity in Synthetic Reactions
Computational chemistry is a powerful tool for predicting the stereochemical outcome of reactions. rsc.org By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer will be the major product. This is particularly relevant for a chiral molecule like this compound. However, no computational studies focused on predicting the stereoselectivity of reactions involving this specific compound are available.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations of this compound and the energy landscape that governs their interconversion. These techniques can reveal the most stable conformers and how the molecule's shape might change over time. Regrettably, no such conformational analyses or MD simulations for this compound have been reported in the scientific literature.
Mechanistic Validation through Computational Approaches
Computational methods can be used to validate or refute proposed reaction mechanisms by comparing calculated energy profiles with experimental observations. This involves modeling the entire reaction pathway, including intermediates and transition states, to ensure that the proposed mechanism is energetically feasible. For this compound, a lack of proposed reaction mechanisms in the literature is accompanied by a corresponding absence of computational validation studies.
Future Research Directions and Unexplored Avenues in 1 Bromoacetyl Azetidin 2 One Chemistry
Development of Novel Catalytic Methods for Synthesis and Transformation
Current synthetic routes to azetidin-2-ones, such as the Staudinger ketene-imine cycloaddition, often rely on stoichiometric reagents. researchgate.net Future research should focus on developing novel catalytic methods for both the synthesis and subsequent transformation of 1-(bromoacetyl)azetidin-2-one. A key challenge in β-lactam synthesis is achieving high stereoselectivity, an area where asymmetric catalysis could offer significant advancements. researchgate.net
The exploration of transition-metal catalysis, organocatalysis, and biocatalysis could lead to more efficient, atom-economical, and enantioselective synthetic pathways. For instance, adapting copper(I)-catalyzed Kinugasa reactions could provide an alternative, stereocontrolled route to the azetidinone core before or after the introduction of the bromoacetyl moiety. mdpi.com Furthermore, developing catalytic methods to transform the existing this compound structure is a rich field of study. This could involve catalytic cross-coupling reactions at the α-carbon of the acetyl group or catalytic manipulations of the β-lactam ring itself.
Table 1: Potential Catalytic Approaches for this compound
| Catalytic Strategy | Research Goal | Potential Catalysts |
|---|---|---|
| Asymmetric Synthesis | Enantioselective formation of the azetidin-2-one (B1220530) ring | Chiral Lewis acids, organocatalysts, transition metal complexes (e.g., Copper, Rhodium) |
| C-H Activation | Direct functionalization of the azetidinone ring | Palladium, Rhodium, Iridium catalysts |
| Cross-Coupling | Substitution of the bromine atom with various groups | Palladium, Copper, Nickel catalysts |
Chemo- and Regioselective Functionalization of the Bromoacetyl Group
The bromoacetyl group is a powerful electrophilic handle, but its reactivity can be challenging to control in the presence of other functional groups, including the susceptible β-lactam ring. A significant avenue for future research is the development of highly chemo- and regioselective methods for its functionalization.
This involves designing reaction conditions that allow for selective substitution of the bromine atom without cleavage of the N(1)-C(2) amide bond of the β-lactam, which is known to be susceptible to nucleophilic attack. bepls.com Research could explore a wide range of nucleophiles under precisely controlled conditions (e.g., mild bases, low temperatures) to synthesize a diverse library of derivatives.
Furthermore, regioselectivity in reactions involving the enolate of the acetyl group presents another challenge. Directing reactions to occur at either the α-carbon or the carbonyl oxygen would provide access to different classes of compounds. The use of directing groups or specific Lewis acids could be investigated to control the outcome of such transformations. rsc.orgnih.gov
Expansion of Synthetic Applications for Complex Molecular Architectures
The azetidin-2-one skeleton is a core component of numerous biologically active compounds, including penicillin and cephalosporin (B10832234) antibiotics. lookchem.com The dual functionality of this compound makes it an ideal starting material for the synthesis of complex molecular architectures. Future work should focus on utilizing this building block in the total synthesis of natural products and in the creation of novel pharmaceutical scaffolds.
For example, the bromoacetyl moiety can be used as an anchor point to introduce complex side chains or to initiate cyclization reactions, forming bicyclic or polycyclic β-lactam systems. rsc.org Such structures are of interest as potential β-lactamase inhibitors or as analogues of existing drugs with modified properties. rsc.org The compound could serve as a precursor for creating cis-restricted analogues of biologically active molecules like combretastatin (B1194345) A-4, where the azetidinone ring acts as a rigid scaffold. nih.gov
Table 2: Potential Complex Molecular Targets from this compound
| Target Class | Synthetic Strategy | Potential Application |
|---|---|---|
| Bicyclic β-Lactams | Intramolecular cyclization via substitution of the bromide | β-Lactamase inhibitors, novel antibiotics |
| Spirocyclic Compounds | Domino reactions involving the bromoacetyl group and the lactam ring | Novel therapeutic agents |
| Peptide Conjugates | Acylation of amino acids or peptides | Drug delivery systems, peptidomimetics |
Exploration of New Mechanistic Pathways for Azetidinone Derivatization
A deeper understanding of the reaction mechanisms governing the derivatization of this compound is crucial for developing new synthetic methods. While the mechanisms of fundamental reactions like the Staudinger synthesis are generally accepted, the interplay between the bromoacetyl group and the β-lactam ring likely gives rise to unique mechanistic pathways. mdpi.com
Future research could employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to elucidate transition states and reaction intermediates. mdpi.com For example, investigating whether the bromoacetyl group can participate in intramolecular catalysis or influence the planarity and, therefore, the reactivity of the lactam nitrogen would be highly valuable. Uncovering novel rearrangements or domino reactions initiated at the bromoacetyl moiety could open up entirely new synthetic possibilities. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical reactions from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. researchgate.net Flow chemistry and automated synthesis offer powerful solutions to these challenges. researchgate.net Future efforts should focus on adapting the synthesis and derivatization of this compound to continuous flow platforms.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can improve yields, selectivity, and safety, especially for reactive intermediates. nih.govportonpharma.com Automating the synthesis would allow for the rapid generation of a library of derivatives for high-throughput screening in drug discovery programs. researchgate.net This approach would not only accelerate the exploration of the chemical space around the this compound scaffold but also facilitate a more efficient and sustainable manufacturing process. researchgate.net
Q & A
Q. Which databases or platforms provide reliable crystallographic or synthetic data for this compound?
- Primary Sources :
- Cambridge Structural Database (CSD) : For azetidinone derivatives’ bond lengths/angles .
- Reaxys : Synthetic protocols and reaction conditions (filter for peer-reviewed journals).
- Collaborative Platforms : Use ResearchGate to consult crystallography experts for troubleshooting .【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

